4,4-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide
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Overview
Description
4,4-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a cyclohexane ring substituted with difluoro groups, a pyridinyl azetidine moiety, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of 4,4-difluorocyclohexanone with N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)amine under specific conditions. The reaction typically requires a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the difluoro groups, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alkanes or alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
4,4-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4,4-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-1-methylpiperidine
- 3-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole
Uniqueness
4,4-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide is unique due to its combination of a cyclohexane ring with difluoro groups and a pyridinyl azetidine moiety This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
4,4-difluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O/c1-20(15(22)12-5-7-16(17,18)8-6-12)13-10-21(11-13)14-4-2-3-9-19-14/h2-4,9,12-13H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNVSCGPZASTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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